Benzyl 2-fluoro-4-iodobenzoate Benzyl 2-fluoro-4-iodobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13733068
InChI: InChI=1S/C14H10FIO2/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
SMILES: C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)I)F
Molecular Formula: C14H10FIO2
Molecular Weight: 356.13 g/mol

Benzyl 2-fluoro-4-iodobenzoate

CAS No.:

Cat. No.: VC13733068

Molecular Formula: C14H10FIO2

Molecular Weight: 356.13 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-fluoro-4-iodobenzoate -

Specification

Molecular Formula C14H10FIO2
Molecular Weight 356.13 g/mol
IUPAC Name benzyl 2-fluoro-4-iodobenzoate
Standard InChI InChI=1S/C14H10FIO2/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Standard InChI Key PJHBRCLAVKBDJL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)I)F
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)I)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzoate core substituted with fluorine (2-position) and iodine (4-position), esterified to a benzyl group. The SMILES notation C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2I)F\text{C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2I)F} explicitly defines this arrangement . The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic ring, while the iodine atom provides a heavy halogen motif conducive to cross-coupling reactions .

Synthetic Routes and Optimization

Esterification of 2-Fluoro-4-Iodobenzoic Acid

The most direct synthesis involves esterifying 2-fluoro-4-iodobenzoic acid (C7H4FIO2\text{C}_7\text{H}_4\text{FIO}_2) with benzyl alcohol. A metal-free oxidative esterification method, as demonstrated by Liu et al., utilizes ionic liquid catalysts under mild conditions (60°C, 12 hrs) to achieve yields exceeding 80% . This approach avoids transition metals, reducing purification challenges .

Reaction Scheme:

C7H4FIO2+C6H5CH2OH[BMIM]PF6,TBHPC14H10FIO2+H2O\text{C}_7\text{H}_4\text{FIO}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{OH} \xrightarrow{\text{[BMIM]PF}_6, \text{TBHP}} \text{C}_{14}\text{H}_{10}\text{FIO}_2 + \text{H}_2\text{O}

Alternative Pathways

Applications in Medicinal and Materials Chemistry

Cross-Coupling Reactions

The para-iodo group is reactive in Suzuki-Miyaura and Ullmann couplings, enabling aryl-aryl bond formation. For example:

Ar-I+Ar-B(OH)2Pd catalystAr-Ar+Byproducts\text{Ar-I} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar} + \text{Byproducts}

Fluorine’s ortho-directing effects could regioselectively functionalize the ring further .

Comparative Analysis with Structural Analogues

CompoundSubstituentsKey Properties
Benzyl 4-iodobenzoateI (para)High cross-coupling reactivity
Benzyl 2-fluorobenzoateF (ortho)Enhanced metabolic stability
Benzyl 3-bromo-4-fluorobenzoateBr (meta), F (para)Dual halogen effects for SNAr reactions

Unique Advantage: Benzyl 2-fluoro-4-iodobenzoate’s orthogonal halogens enable sequential functionalization—iodine for coupling and fluorine for electronic modulation .

Challenges and Future Directions

  • Stereoelectronic Effects: The steric bulk of iodine may hinder reactions at the para position, necessitating optimized catalysts.

  • Toxicity Profiling: No data exist on the compound’s pharmacokinetics or cytotoxicity, critical for drug development.

  • Scalability: Metal-free syntheses require cost-benefit analysis against traditional methods.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator